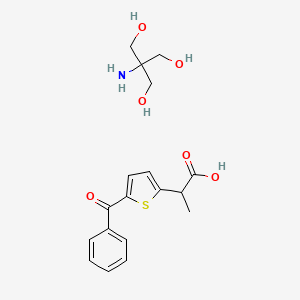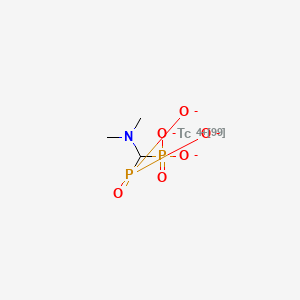
6,9,12,15,18,21-Tetracosahexaynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9,12,15,18,21-tetracosahexaynoic acid is a very long-chain fatty acid.
科学的研究の応用
Identification in Marine Coelenterates
Tetracosapolyenoic acids (TPA), including 6,9,12,15,18,21-tetracosahexaynoic acid, were identified in various marine coelenterates. These acids were found in significant quantities in Octacorallia species, with some reaching 20% of total lipid fatty acids (Vysotskii & Svetashev, 1991).
Role as a Biosynthetic Precursor
This acid is a crucial biosynthetic precursor in mammals for docosahexaenoic acid (DHA), a key metabolic product of n-3 fatty acids. Its presence in commercial fish such as flathead flounder has been noted. Efficient synthesis methodologies for this compound have been developed due to its significance (Itoh, Tomiyasu & Yamamoto, 2011).
Anti-inflammatory and Antiallergic Activities
6,9,12,15,18,21-Tetracosahexaynoic acid exhibits potential anti-inflammatory and antiallergic activities. In studies involving MC/9 mouse mast cells, it inhibited the production of leukotriene-related compounds and reduced histamine content, suggesting its potential therapeutic uses in allergies and inflammation (Ishihara et al., 1998).
Metabolic Effects in Mice
In studies on C57BL/KsJ-db/db mice, administration of this acid led to suppression of hepatic triglyceride accumulation and increased adiponectin levels in serum. This suggests its potential effectiveness in managing metabolic syndromes and circulatory system diseases (Gotoh et al., 2018).
Role in Biosynthesis of Docosahexaenoic Acid
This acid is involved in the biosynthesis of docosahexaenoic acid (22:6(n-3)), moving from the endoplasmic reticulum to peroxisomes for β-oxidation. Its metabolic pathways and interactions with other fatty acids in biological systems highlight its biochemical importance (Luthria, Mohammed & Sprecher, 1996).
特性
製品名 |
6,9,12,15,18,21-Tetracosahexaynoic acid |
|---|---|
分子式 |
C24H24O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
tetracosa-6,9,12,15,18,21-hexaynoic acid |
InChI |
InChI=1S/C24H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2,5,8,11,14,17,20-23H2,1H3,(H,25,26) |
InChIキー |
NLJRNNBATXZRLC-UHFFFAOYSA-N |
正規SMILES |
CCC#CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



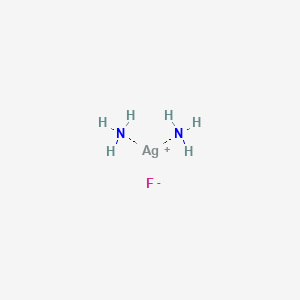
](/img/structure/B1241586.png)
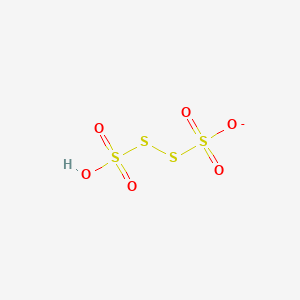
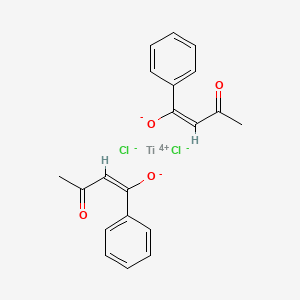
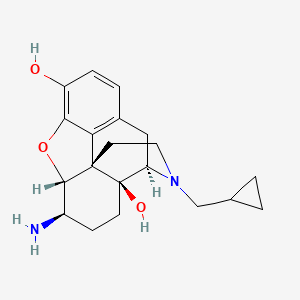
![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)
![N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide](/img/structure/B1241593.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)
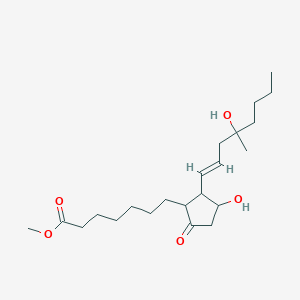
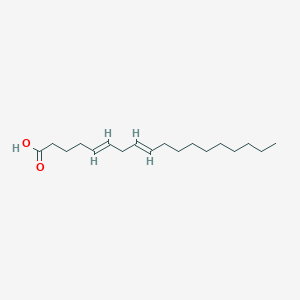

![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241602.png)
